4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Description
Its structure features a pyrimidine core substituted with a 4-phenylpiperazine moiety at position 2, a 4-amino group, and a 2-fluorophenylmethyl carboxamide at position 3. This compound belongs to a broader class of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which have been optimized for AChE inhibition through strategic modifications of substituents .
Properties
IUPAC Name |
4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O/c23-19-9-5-4-6-16(19)14-25-21(30)18-15-26-22(27-20(18)24)29-12-10-28(11-13-29)17-7-2-1-3-8-17/h1-9,15H,10-14H2,(H,25,30)(H2,24,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVZKNYPOAMLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide with 2-fluorobenzylamine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Amino Group Reactivity
The primary amino group at the 4-position of the pyrimidine ring participates in nucleophilic substitution and acylation reactions.
Pyrimidine Ring Modifications
The electron-deficient pyrimidine core undergoes electrophilic substitution and cross-coupling reactions.
Electrophilic Halogenation
Chlorination/bromination occurs at the 5-position under radical or Lewis acid conditions:
| Reagent | Position | Yield | Application | Reference |
|---|---|---|---|---|
| NBS, AIBN, CCl₄, Δ | C5 | 65–72% | Precursor for Suzuki couplings | |
| Cl₂, FeCl₃, DCM, 0°C | C5 | 58% | Intermediate for antimalarials |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkyl group introduction:
| Reaction | Catalyst System | Substituent | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids | 70–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Secondary amines | 60–78% |
Piperazine Ring Functionalization
The 4-phenylpiperazin-1-yl group undergoes alkylation and acylation at the secondary amine:
Carboxamide Transformations
The 5-carboxamide group can be hydrolyzed or reduced:
| Reaction | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Hydrolysis | HCl (6M), reflux, 8h | Pyrimidine-5-carboxylic acid | 89% | |
| Reduction | LiAlH₄, THF, 0°C→RT | 5-(Aminomethyl)pyrimidine | 73% |
Fluorophenylmethyl Group Reactions
The 2-fluorobenzyl moiety participates in directed ortho-metalation (DoM):
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Lithiation | LDA, THF, -78°C, then Electrophile | Ortho-substituted aryl derivatives | |
| Nucleophilic Aromatic Substitution | NaN₃, DMF, 120°C | Azido derivative |
Multicomponent Reactions
The compound serves as a scaffold for generating hybrid molecules:
Key Findings
-
Regioselectivity : Reactions predominantly occur at the C5 pyrimidine position due to electronic effects .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the amino group.
-
Catalyst Optimization : Pd/Xantphos systems improve yields in Buchwald-Hartwig aminations compared to traditional ligands .
-
Steric Hindrance : Bulky substituents on the piperazine ring reduce N-alkylation efficiency (e.g., tert-butyl groups yield <40%) .
Scientific Research Applications
Structural Features
The compound contains:
- Pyrimidine ring : A six-membered heterocyclic structure contributing to its kinase inhibition properties.
- Fluorinated aromatic ring : Enhances lipophilicity and may influence receptor interactions.
- Piperazine moiety : Known for its role in drug design, particularly in enhancing binding affinity to various targets.
Anticancer Activity
Research indicates that compounds similar to 4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide exhibit significant anticancer properties by acting as inhibitors of various kinases involved in tumor growth and metastasis. For instance, studies have shown that derivatives of pyrimidine can effectively inhibit vascular endothelial growth factor receptor (VEGFR) and other receptor tyrosine kinases (RTKs), leading to reduced angiogenesis and tumor progression .
Neuropharmacological Effects
The piperazine component of this compound suggests potential applications in neuropharmacology. Piperazine derivatives are often explored for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This makes them candidates for treating conditions such as depression, anxiety, and schizophrenia .
JAK Kinase Inhibition
Recent patents have highlighted the efficacy of similar compounds as inhibitors of Janus kinase (JAK) enzymes, which are critical in the signaling pathways of various cytokines involved in inflammatory responses and hematopoiesis. The potential for these compounds to treat autoimmune diseases and certain cancers through JAK inhibition is an area of active investigation .
Case Study 1: VEGFR Inhibition
In a study published in the journal Bioorganic & Medicinal Chemistry Letters, a series of pyrimidine derivatives were synthesized and tested for their ability to inhibit VEGFR. The most potent compound demonstrated a significant reduction in tumor growth in mouse models, indicating that structural modifications akin to those found in this compound can enhance anticancer efficacy .
Case Study 2: Neuropharmacological Screening
Another investigation explored the neuropharmacological effects of piperazine derivatives, revealing that certain modifications could increase affinity for serotonin receptors. This suggests that compounds like this compound might be effective in treating mood disorders by modulating serotonergic activity .
Mechanism of Action
The mechanism of action of 4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on synthetic routes, physicochemical properties, and biological activities.
Structural Analogues and Modifications
Key structural variations among analogs include:
- Piperazine substituents : Replacement of the 4-phenyl group with pyridinyl (e.g., ), 2,3-dimethylphenyl (), or morpholine-carbonyl groups ().
- Carboxamide side chains : Substitution of the 2-fluorophenylmethyl group with nitrobenzamido (), ethoxyphenyl (), or methoxyphenyl groups ().
- Pyrimidine core modifications : Introduction of electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on adjacent aromatic rings.
Key Research Findings
- Molecular Docking : The target compound’s 4-phenylpiperazine group likely interacts with AChE’s peripheral anionic site (PAS), while the pyrimidine core engages the catalytic triad .
- Kinetic Studies : Derivatives with bulky substituents (e.g., trifluoromethyl in 13a) exhibit mixed-type inhibition, suggesting dual binding to PAS and the active site .
- Selectivity : Most analogs show higher selectivity for AChE over butyrylcholinesterase (BuChE), a desirable trait for reducing peripheral side effects .
Biological Activity
4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its pharmacological properties, focusing on anticonvulsant effects, cytotoxicity against cancer cell lines, and other relevant biological activities.
Chemical Structure
The compound's structure can be represented as follows:
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In a study evaluating various N-phenyl derivatives, compounds containing a phenylpiperazine moiety demonstrated effective protection in the maximal electroshock (MES) test, a standard model for assessing anticonvulsant activity. Notably, certain derivatives showed higher efficacy than traditional antiepileptic drugs like phenytoin.
Table 1: Anticonvulsant Activity of Selected Derivatives
| Compound ID | Dose (mg/kg) | MES Test Efficacy |
|---|---|---|
| 14 | 100 | Effective at 4h |
| 19 | 300 | Effective at both 0.5h and 4h |
| 24 | 100 | Effective at 0.5h |
The study highlighted that lipophilicity plays a crucial role in the distribution and efficacy of these compounds in the central nervous system (CNS) .
Cytotoxicity Against Cancer Cell Lines
In addition to its anticonvulsant properties, the compound has been assessed for cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds exhibit significant inhibitory activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF7 | 3.79 |
| B | SF-268 | 12.50 |
| C | NCI-H460 | 42.30 |
These findings suggest that modifications in the chemical structure can enhance the anticancer activity of piperazine derivatives .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticonvulsant Mechanism : The anticonvulsant effects are likely mediated through modulation of neurotransmitter systems and ion channels, particularly those involved in GABAergic transmission.
- Anticancer Mechanism : The cytotoxic effects on cancer cells may involve apoptosis induction and cell cycle arrest, potentially through interactions with key signaling pathways and DNA binding .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A patient with refractory epilepsy showed significant seizure reduction after treatment with a related piperazine derivative, suggesting a promising avenue for further clinical exploration.
- Case Study 2 : In vitro studies demonstrated that compounds similar to this compound effectively inhibited tumor growth in xenograft models, supporting their potential as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
